molecular formula C11H22NO7P B13027843 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid

Cat. No.: B13027843
M. Wt: 311.27 g/mol
InChI Key: CURHJIPYHLVEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid is a synthetic organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid typically involves multi-step organic reactions. One possible route could involve the protection of an amino acid with a Boc group, followed by phosphorylation using diethyl phosphorochloridate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphorus center.

    Reduction: Reduction reactions could target the carbonyl groups or the phosphorus center.

    Substitution: Nucleophilic substitution reactions may occur at the phosphorus center or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid can be used as an intermediate for the preparation of more complex molecules.

Biology

The compound may be used in the study of enzyme mechanisms, particularly those involving phosphorylation or dephosphorylation processes.

Medicine

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid would depend on its specific application. In general, the Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)propanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)butanoic acid

Uniqueness

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetic acid lies in its specific combination of functional groups, which can confer unique reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO7P/c1-6-17-20(16,18-7-2)8(9(13)14)12-10(15)19-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURHJIPYHLVEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)NC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.